molecular formula C26H29Cl2N5O3 B1684425 Bosutinib CAS No. 380843-75-4

Bosutinib

Cat. No. B1684425
M. Wt: 530.4 g/mol
InChI Key: UBPYILGKFZZVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bosutinib, sold under the brand name Bosulif, is a small molecule BCR-ABL and src tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Bosutinib is synthesized from 3-methoxy-4-hydroxybenzoic acid. The process starts with esterification of the starting material, followed by alkylation, nitration, reduction, cyclization, chlorination and two successive amination reactions . Another process for the preparation of Bosutinib has been patented, which involves the use of novel intermediates .


Molecular Structure Analysis

Bosutinib is a 7-alkoxy-3-quinolinecarbonitrile that functions as a potent, dual SRC and ABL tyrosine kinase inhibitor . Its chemical formula is C26H29Cl2N5O3 and it has a molecular weight of 530.446 .


Chemical Reactions Analysis

Bosutinib is metabolized through CYP3A4 to inactive metabolites . Infrared spectroscopy and single crystal data collection have been used for its structural and spectroscopic analysis .


Physical And Chemical Properties Analysis

Bosutinib is a white to yellowish tan powder . It is a highly soluble compound at below pH 5 and the solubility decreases with increase in pH .

Scientific Research Applications

1. Bosutinib in Chronic Myelogenous Leukemia

Bosutinib, an orally available Src/Abl tyrosine kinase inhibitor, is primarily used for treating patients with Philadelphia chromosome–positive chronic myelogenous leukemia (CML). Studies have shown bosutinib to be effective in both the newly diagnosed chronic phase of CML and in patients with resistance or intolerance to prior therapy. For example, in the BFORE trial, bosutinib demonstrated higher rates of major molecular response (MMR) and complete cytogenetic response (CCyR) compared to imatinib in newly diagnosed CML patients (Cortes et al., 2017). Additionally, bosutinib has been effective as a second-line therapy for CML after resistance or intolerance to imatinib, as shown in a study by Gambacorti-Passerini et al. (2014) (Gambacorti-Passerini et al., 2014).

2. Predictive Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling has been applied to understand the pharmacokinetics of bosutinib. This approach is used to predict drug-drug interactions (DDIs) and drug-disease interactions (DDZIs) in patients with renal and hepatic impairment. The study by Ono et al. (2017) developed PBPK models of bosutinib that adequately predicted its oral exposures and interactions in various clinical scenarios (Ono et al., 2017).

3. Preclinical Studies in CML

Preclinical studies of bosutinib have focused on its efficacy in CML cells. Bosutinib has been shown to be a potent antiproliferative and proapoptotic agent in CML cells, inhibiting Bcr-Abl mediated signaling at nanomolar concentrations. Boschelli et al. (2010) discussed the broader potential of bosutinib in the treatment of CML, including its activity against a spectrum of kinases (Boschelli et al., 2010).

4. Application in Solid Tumors

A phase I study conducted by Daud et al. (2011) explored the use of bosutinib in patients with advanced solid tumors. The study aimed to identify the maximum tolerated dose and evaluate the efficacy of bosutinib in this patient population. Although primary efficacy endpoints were not met, the study provided insights into the tolerability and potential application of bosutinib in solid tumors (Daud et al., 2011).

Safety And Hazards

Bosutinib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling Bosutinib .

Future Directions

Bosutinib is now being explored in combination with pegylated interferons in phase 3 trials . There is a need for clear guidelines and new therapies for patients requiring third-line treatment and beyond .

properties

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861568
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bosutinib

CAS RN

380843-75-4
Record name Bosutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380843-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bosutinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosutinib
Reactant of Route 2
Bosutinib
Reactant of Route 3
Bosutinib
Reactant of Route 4
Reactant of Route 4
Bosutinib
Reactant of Route 5
Reactant of Route 5
Bosutinib
Reactant of Route 6
Reactant of Route 6
Bosutinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.